molecular formula C20H15Br B100110 1-Bromo-3-(2,2-diphenylethenyl)benzene CAS No. 18648-65-2

1-Bromo-3-(2,2-diphenylethenyl)benzene

Cat. No. B100110
CAS RN: 18648-65-2
M. Wt: 335.2 g/mol
InChI Key: RVJZCZBYXHDMCE-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-diphenylethenyl)benzene is a chemical compound that belongs to the group of organic molecules known as stilbenes. It is commonly referred to as trans-stilbene dibromide and is widely used in scientific research applications.

Mechanism Of Action

The mechanism of action of 1-Bromo-3-(2,2-diphenylethenyl)benzene is not fully understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and thiols. It can also undergo nucleophilic substitution reactions with other halogens.

Biochemical And Physiological Effects

1-Bromo-3-(2,2-diphenylethenyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Bromo-3-(2,2-diphenylethenyl)benzene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-Bromo-3-(2,2-diphenylethenyl)benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, 1-Bromo-3-(2,2-diphenylethenyl)benzene is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields of science.

Synthesis Methods

The synthesis of 1-Bromo-3-(2,2-diphenylethenyl)benzene involves the bromination of trans-stilbene with the use of a brominating agent such as N-bromosuccinimide (NBS). The reaction takes place in the presence of a solvent such as dichloromethane or acetonitrile and at a temperature range of 0-5°C. The product is then purified by recrystallization with the use of a solvent such as ethanol or ethyl acetate.

Scientific Research Applications

1-Bromo-3-(2,2-diphenylethenyl)benzene has various scientific research applications. It is commonly used as a crosslinking agent in the preparation of polymers and as a reagent in the synthesis of organic molecules. It is also used as a starting material for the synthesis of other stilbene derivatives, which have various biological activities.

properties

CAS RN

18648-65-2

Product Name

1-Bromo-3-(2,2-diphenylethenyl)benzene

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

1-bromo-3-(2,2-diphenylethenyl)benzene

InChI

InChI=1S/C20H15Br/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H

InChI Key

RVJZCZBYXHDMCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3

synonyms

2-(3-Bromophenyl)-1,1-diphenylethene

Origin of Product

United States

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